![molecular formula C48H24CuN8 B12305325 copper;2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene](/img/structure/B12305325.png)

copper;2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

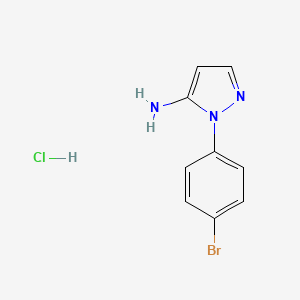

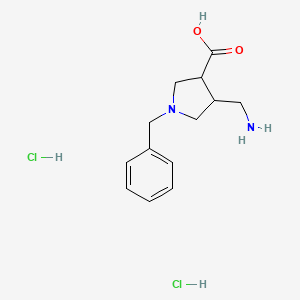

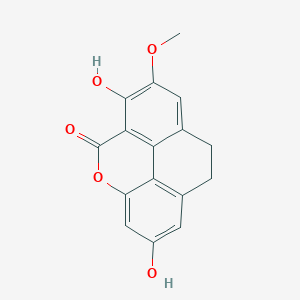

Cuivre ; 2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaène, également connu sous le nom de Cuivre(II) 2,3-naphtalocyanine, est un composé organique complexe avec un ion cuivre à son cœur. Ce composé fait partie de la famille des phtalocyanines, connues pour leurs couleurs vibrantes et leur stabilité, ce qui les rend utiles dans diverses applications industrielles.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

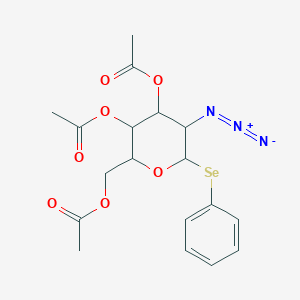

La Cuivre(II) 2,3-naphtalocyanine est généralement synthétisée par cyclotetramérisation de 2,3-dicyanonaphtalène en présence d'un sel de cuivre, tel que le chlorure de cuivre(II). La réaction est réalisée à haute température, souvent dans un solvant comme la quinoléine ou la 1-chloronaphtalène, pour faciliter la formation de la structure macrocyclique.

Méthodes de production industrielle

La production industrielle de Cuivre(II) 2,3-naphtalocyanine implique des voies synthétiques similaires mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent plusieurs étapes de purification telles que la recristallisation et la chromatographie pour garantir que le produit final répond aux normes industrielles.

Analyse Des Réactions Chimiques

Types de réactions

La Cuivre(II) 2,3-naphtalocyanine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents états d'oxydation du cuivre.

Réduction : Il peut être réduit, souvent à l'aide d'agents réducteurs comme le borohydrure de sodium.

Substitution : Les atomes d'hydrogène périphériques peuvent être substitués par divers groupes fonctionnels pour modifier ses propriétés.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont fréquemment utilisés.

Substitution : Des réactifs comme les halogènes (chlore, brome) et les agents alkylants sont utilisés dans des conditions contrôlées pour obtenir les substitutions souhaitées.

Produits majeurs

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de complexes de cuivre(III), tandis que les réactions de substitution peuvent produire une variété de dérivés fonctionnalisés.

Applications de la recherche scientifique

La Cuivre(II) 2,3-naphtalocyanine a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme catalyseur dans diverses réactions organiques en raison de sa stabilité et de sa réactivité.

Biologie : Investigé pour son utilisation potentielle en thérapie photodynamique pour le traitement du cancer.

Médecine : Exploré pour ses propriétés antimicrobiennes et son utilisation potentielle dans les systèmes d'administration de médicaments.

Industrie : Utilisé dans la production de colorants, de pigments et comme composant dans des dispositifs électroniques comme les cellules solaires organiques et les transistors à effet de champ.

Mécanisme d'action

Le mécanisme d'action de la Cuivre(II) 2,3-naphtalocyanine implique sa capacité à interagir avec des cibles moléculaires par le biais de la chimie de coordination. L'ion cuivre au centre peut former des liaisons de coordination avec divers substrats, facilitant les réactions catalytiques. Dans les systèmes biologiques, ses propriétés photodynamiques lui permettent de générer des espèces réactives de l'oxygène lors de l'activation par la lumière, ce qui peut induire la mort cellulaire dans les cellules cancéreuses ciblées.

Applications De Recherche Scientifique

Copper(II) 2,3-naphthalocyanine has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in various organic reactions due to its stability and reactivity.

Biology: Investigated for its potential use in photodynamic therapy for cancer treatment.

Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.

Industry: Utilized in the production of dyes, pigments, and as a component in electronic devices like organic solar cells and field-effect transistors.

Mécanisme D'action

The mechanism of action of Copper(II) 2,3-naphthalocyanine involves its ability to interact with molecular targets through coordination chemistry. The copper ion at the center can form coordination bonds with various substrates, facilitating catalytic reactions. In biological systems, its photodynamic properties enable it to generate reactive oxygen species upon light activation, which can induce cell death in targeted cancer cells.

Comparaison Avec Des Composés Similaires

Composés similaires

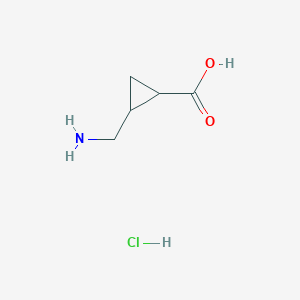

Phtalocyanine de cuivre(II) : Un autre membre de la famille des phtalocyanines, connu pour sa couleur bleue et son utilisation dans les pigments.

Phtalocyanine de fer(II) : Structure similaire mais avec du fer au cœur, utilisée dans différentes applications catalytiques.

Phtalocyanine de zinc(II) : Connue pour son utilisation en thérapie photodynamique en raison de ses propriétés photophysiques.

Unicité

La Cuivre(II) 2,3-naphtalocyanine est unique en raison de sa structure spécifique à base de naphtalène, qui confère des propriétés électroniques et photophysiques distinctes. Cela la rend particulièrement adaptée aux applications dans l'électronique organique et comme photosensibilisateur dans les traitements médicaux.

Propriétés

Formule moléculaire |

C48H24CuN8 |

|---|---|

Poids moléculaire |

776.3 g/mol |

Nom IUPAC |

copper;2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene |

InChI |

InChI=1S/C48H24N8.Cu/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;/h1-24H;/q-2;+2 |

Clé InChI |

GSLUMIUEZQSUQS-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C=C3C(=CC2=C1)C4=NC5=NC(=NC6=C7C=C8C=CC=CC8=CC7=C([N-]6)N=C9C1=CC2=CC=CC=C2C=C1C(=N9)N=C3[N-]4)C1=CC2=CC=CC=C2C=C15.[Cu+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B12305246.png)

![rac-1-[(3R,4S)-4-hydroxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid, trans](/img/structure/B12305255.png)

![rac-[(1R,2R)-2-propylcyclopropyl]methanamine hydrochloride](/img/structure/B12305261.png)

![Isoxazole, 5-[5-[2,6-dichloro-4-(2-oxazolyl)phenoxy]pentyl]-3-methyl-](/img/structure/B12305282.png)

![methyl 2-(10-methyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl)benzoate](/img/structure/B12305284.png)